molecular formula C19H23F2N5O2 B5214935 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide

Cat. No.: B5214935
M. Wt: 391.4 g/mol
InChI Key: PHQSWZMGUMDIGS-UHFFFAOYSA-N
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Description

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a difluorophenyl group and an imidazole moiety, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide typically involves multiple steps. The initial step often includes the preparation of the piperazine ring, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The imidazole moiety is then attached via a condensation reaction. The final step involves the acylation of the piperazine ring to form the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing crucial roles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or halogenated analogs.

Scientific Research Applications

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.

    Other piperazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and imidazole moieties contribute to its versatility and potential for diverse applications.

Properties

IUPAC Name

2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2/c1-12-9-23-16(24-12)11-25(2)17(27)8-15-19(28)22-6-7-26(15)10-13-4-3-5-14(20)18(13)21/h3-5,9,15H,6-8,10-11H2,1-2H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQSWZMGUMDIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN(C)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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